Levofloxacin-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

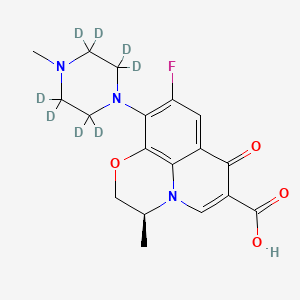

Levofloxacin-d8 is the deuterium labeled Levofloxacin . Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .

Molecular Structure Analysis

This compound has a molecular formula of C18H20FN3O4 . Its molecular weight is 369.4 g/mol . The IUPAC name is (2 S )-7-fluoro-2-methyl-6- (2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo [7.3.1.0 5,13 ]trideca-5 (13),6,8,11-tetraene-11-carboxylic acid .Chemical Reactions Analysis

Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .Physical and Chemical Properties Analysis

This compound has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 2 . The exact mass is 369.19399826 g/mol .Wirkmechanismus

Target of Action

Levofloxacin-d8, like other fluoroquinolone antibiotics, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases and have unique functions within the bacterial cell .

Mode of Action

This compound inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction with its targets leads to the inhibition of relaxation of supercoiled DNA and promotes breakage of DNA strands . This action disrupts the replication and transcription processes of the bacteria, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of supercoiled DNA, which is a critical step in DNA replication . This disruption of the DNA replication process leads to the death of the bacterial cell .

Pharmacokinetics

This compound is rapidly and completely absorbed, with plasma concentrations in healthy volunteers reaching a mean peak within 1 to 2 hours after oral administration . The bioavailability of oral this compound approaches 100% . It is widely distributed throughout the body, including skin tissue, macrophages, prostate, and lung tissue . This compound is approximately 24 to 38% bound to serum plasma proteins, primarily albumin . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function . Approximately 80% of this compound is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The result of this compound’s action is the death of the bacterial cell. By inhibiting key enzymes involved in DNA replication, this compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can interfere with the activity of fluoroquinolones . Additionally, the pH of the environment can affect the solubility and absorption of this compound . It is also important to note that the effectiveness of this compound can be reduced in bacterial cells that have developed resistance to fluoroquinolones .

Safety and Hazards

Zukünftige Richtungen

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic, used to treat bacterial infections . It is a safe and effective medicine on the World Health Organization’s essential medicines list . It was patented in 1987 and subsequently received FDA-approval in 1996 for medical use in the United States .

Eigenschaften

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-FMBBTWBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675991 |

Source

|

| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217716-71-6 |

Source

|

| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.